

Structural Characterization of 2-(2-Hydroxyphenyl)-2H-benzotriazole: A Technical Guide

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Compound of Interest		
Compound Name:	2-(2-Hydroxyphenyl)-2h- benzotriazole	
Cat. No.:	B104195	Get Quote

Introduction: **2-(2-Hydroxyphenyl)-2H-benzotriazole** (HPBT) is a significant member of the phenolic benzotriazole class of compounds, which are widely utilized as ultraviolet (UV) absorbers.[1][2] Their primary application lies in the protection of various materials, such as plastics and coatings, from photodegradation by absorbing harmful UV radiation.[3] This technical guide provides an in-depth overview of the structural characterization of HPBT, detailing the key analytical techniques employed and presenting typical data for this class of compounds. The guide is intended for researchers, scientists, and professionals involved in drug development and material science who require a comprehensive understanding of the structural and physicochemical properties of this important molecule.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C12H9N3O	[4]
Molecular Weight	211.22 g/mol	[4]
Appearance	Pale straw-coloured needles	[5]
Melting Point	99-100 °C (for parent benzotriazole)	[5]
UV Absorption (λmax)	330-350 nm	[1]



Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum for **2-(2-Hydroxyphenyl)-2H-benzotriazole** is not readily available in the reviewed literature, data for the parent 1H-Benzotriazole and related substituted benzotriazoles provide expected chemical shift ranges. The ¹H NMR spectrum of the benzotriazole moiety typically exhibits signals in the aromatic region, while the hydroxyphenyl group will show characteristic aromatic proton signals and a phenolic hydroxyl proton signal.

¹H NMR Data for 1H-Benzotriazole (300 MHz, Acetone-d₆)

Chemical Shift (ppm)	Multiplicity	Assignment
7.946	d	H-4/H-7
7.468	d	H-5/H-6
14.9	br s	N-H

Data sourced from ChemicalBook.[6]

Expected ¹³C NMR Chemical Shifts for **2-(2-Hydroxyphenyl)-2H-benzotriazole**

The ¹³C NMR spectrum is expected to show distinct signals for the benzotriazole and hydroxyphenyl rings. Based on data for related benzazoles, the following are approximate expected chemical shift ranges.[7]

Assignment	Expected Chemical Shift Range (ppm)
Benzotriazole C-atoms	110 - 150
Hydroxyphenyl C-atoms	115 - 160
C-O (Hydroxyphenyl)	150 - 160

Mass Spectrometry (MS)



Mass spectrometry is a crucial tool for confirming the molecular weight and determining the fragmentation pattern of **2-(2-Hydroxyphenyl)-2H-benzotriazole**. Electron ionization (EI) is a common method for analyzing such compounds. The mass spectrum of the parent 1H-Benzotriazole shows a prominent molecular ion peak.

Mass Spectrum Data for 1H-Benzotriazole

m/z	Interpretation
119	[M] ⁺ (Molecular Ion)
91	[M-N ₂]+
64	[C ₅ H ₄] ⁺

Data sourced from NIST WebBook.[8]

For **2-(2-Hydroxyphenyl)-2H-benzotriazole** (MW = 211.22), the molecular ion peak [M] $^+$ is expected at m/z 211. Fragmentation may involve the loss of N $_2$ and subsequent rearrangements of the hydroxyphenyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing HPBTs due to their function as UV absorbers. These compounds exhibit strong absorbance in the UVA and UVB regions of the electromagnetic spectrum.[1]

Parameter	Value
λmax	330 - 350 nm
Molar Extinction Coefficient (ε)	Can be as high as 4.5×10^4 L mol ⁻¹ cm ⁻¹

Data is characteristic for the **2-(2-hydroxyphenyl)-2H-benzotriazole** class of compounds.[1]

Experimental Protocols Synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole



A common method for the synthesis of **2-(2-hydroxyphenyl)-2H-benzotriazole**s involves a two-step reductive cyclization of a 2-nitrophenylazo-phenol precursor.[9]

Step 1: Synthesis of 2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole-N-oxide

- Charge a 500 ml reactor with 144 g of 2-nitro-2-hydroxy-5-methylazobenzene (89.1%), 80 g of sodium hydroxide (50%), 190 g of o-xylene, and water.[9]
- Slowly add 18.8 g of hydrazine hydrate (80%) dropwise over 30 minutes while maintaining the temperature between 60-80 °C.[9]
- Agitate the mixture for 2 hours to complete the first reduction.
- Monitor the reaction by High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material and the formation of the N-oxide intermediate.

Step 2: Synthesis of 2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole

- To the reaction mixture containing the N-oxide, add zinc powder and sulfuric acid.[9]
- Maintain the reaction temperature and stir until the reduction to the final product is complete, as monitored by HPLC.
- Upon completion, separate the organic layer.
- The crude product can be purified by crystallization from a suitable solvent such as methanol.[9]

Characterization Methods

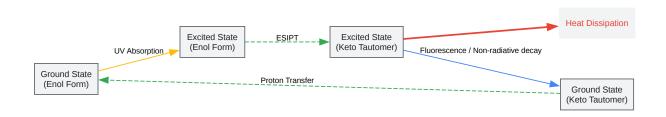
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a suitable deuterated solvent such as Acetone-d₆ or CDCl₃.
- Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.
- UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer in a suitable solvent like ethanol or methanol.



Visualizations

Photostabilization Mechanism of HPBT

The primary mechanism by which **2-(2-hydroxyphenyl)-2H-benzotriazole**s function as UV stabilizers is through Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, the molecule undergoes a rapid, reversible tautomerization, dissipating the energy as heat and preventing photodegradation of the host material.



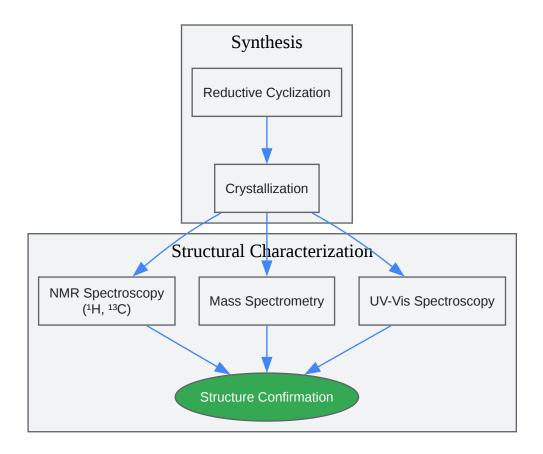
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Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Experimental Workflow for Structural Characterization

The logical flow for the synthesis and structural elucidation of **2-(2-hydroxyphenyl)-2H-benzotriazole** is outlined below.





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Caption: General experimental workflow for synthesis and characterization.

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